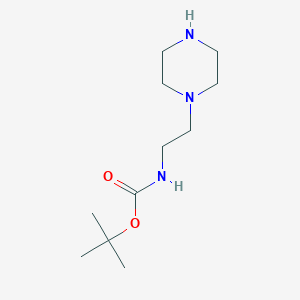

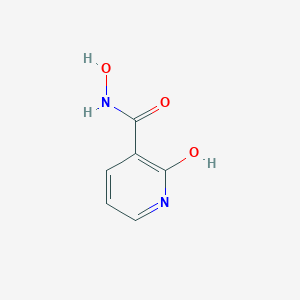

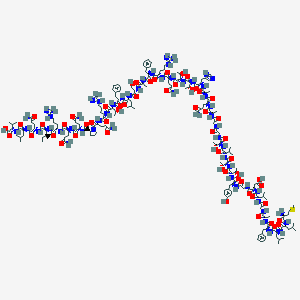

![molecular formula C23H30ClNO B115972 2-[[5-(4-chlorophenyl)-7,7-dimethyl-8-methylidene-5,6-dihydronaphthalen-2-yl]oxy]-N,N-dimethylethanamine CAS No. 147241-86-9](/img/structure/B115972.png)

2-[[5-(4-chlorophenyl)-7,7-dimethyl-8-methylidene-5,6-dihydronaphthalen-2-yl]oxy]-N,N-dimethylethanamine

Vue d'ensemble

Description

2-[[5-(4-chlorophenyl)-7,7-dimethyl-8-methylidene-5,6-dihydronaphthalen-2-yl]oxy]-N,N-dimethylethanamine is a chemical compound that belongs to the class of selective serotonin reuptake inhibitors (SSRIs). This compound has been extensively studied for its potential use in treating depression and anxiety disorders.

Mécanisme D'action

The mechanism of action of 2-[[5-(4-chlorophenyl)-7,7-dimethyl-8-methylidene-5,6-dihydronaphthalen-2-yl]oxy]-N,N-dimethylethanamine involves the inhibition of serotonin reuptake. This compound selectively inhibits the reuptake of serotonin in the brain, which leads to an increase in the concentration of serotonin in the synaptic cleft. This increase in serotonin concentration is believed to be responsible for the antidepressant and anxiolytic effects of this compound.

Effets Biochimiques Et Physiologiques

The biochemical and physiological effects of 2-[[5-(4-chlorophenyl)-7,7-dimethyl-8-methylidene-5,6-dihydronaphthalen-2-yl]oxy]-N,N-dimethylethanamine include an increase in the concentration of serotonin in the synaptic cleft, which leads to an improvement in mood and a reduction in anxiety. This compound has also been shown to have a low affinity for other neurotransmitter receptors, which reduces the risk of side effects.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 2-[[5-(4-chlorophenyl)-7,7-dimethyl-8-methylidene-5,6-dihydronaphthalen-2-yl]oxy]-N,N-dimethylethanamine in lab experiments include its selective inhibition of serotonin reuptake, which allows for the specific targeting of the serotonin system. This compound also has a low affinity for other neurotransmitter receptors, which reduces the risk of side effects. The limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling.

Orientations Futures

For research on 2-[[5-(4-chlorophenyl)-7,7-dimethyl-8-methylidene-5,6-dihydronaphthalen-2-yl]oxy]-N,N-dimethylethanamine include the development of new analogs with improved efficacy and safety profiles. Further studies are also needed to elucidate the mechanism of action of this compound and to identify potential biomarkers for treatment response. Additionally, studies are needed to evaluate the long-term effects of this compound on brain function and behavior.

Applications De Recherche Scientifique

2-[[5-(4-chlorophenyl)-7,7-dimethyl-8-methylidene-5,6-dihydronaphthalen-2-yl]oxy]-N,N-dimethylethanamine has been extensively studied for its potential use in treating depression and anxiety disorders. Several clinical trials have been conducted to evaluate the efficacy and safety of this compound. The results of these trials have shown that this compound is effective in reducing the symptoms of depression and anxiety.

Propriétés

Numéro CAS |

147241-86-9 |

|---|---|

Nom du produit |

2-[[5-(4-chlorophenyl)-7,7-dimethyl-8-methylidene-5,6-dihydronaphthalen-2-yl]oxy]-N,N-dimethylethanamine |

Formule moléculaire |

C23H30ClNO |

Poids moléculaire |

369.9 g/mol |

Nom IUPAC |

2-[[5-(4-chlorophenyl)-7,7-dimethyl-8-methylidene-5,6-dihydronaphthalen-2-yl]oxy]-N,N-dimethylethanamine |

InChI |

InChI=1S/C23H28ClNO/c1-16-21-14-19(26-13-12-25(4)5)10-11-20(21)22(15-23(16,2)3)17-6-8-18(24)9-7-17/h6-11,14,22H,1,12-13,15H2,2-5H3 |

Clé InChI |

RPQWFLNTFNXWBX-UHFFFAOYSA-N |

SMILES |

CC1(CC(C2=C(C1=C)C=C(C=C2)OCCN(C)C)C3=CC=C(C=C3)Cl)C |

SMILES canonique |

CC1(CC(C2=C(C1=C)C=C(C=C2)OCCN(C)C)C3=CC=C(C=C3)Cl)C |

Synonymes |

2-[5-(4-chlorophenyl)-7,7-dimethyl-8-methylidene-tetralin-2-yl]oxy-N,N -dimethyl-ethanamine |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

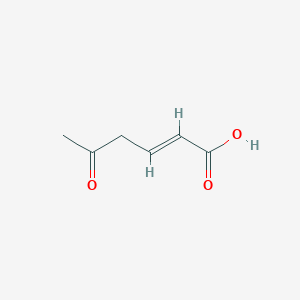

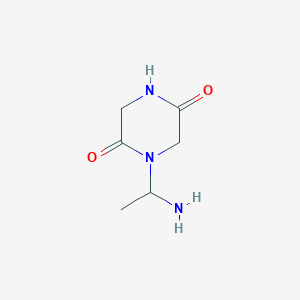

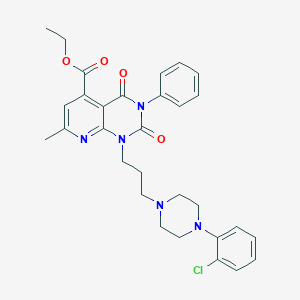

![4-Ethylpyrrolo[1,2-a]pyrazine](/img/structure/B115901.png)

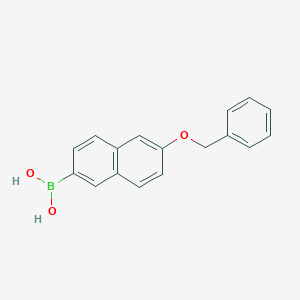

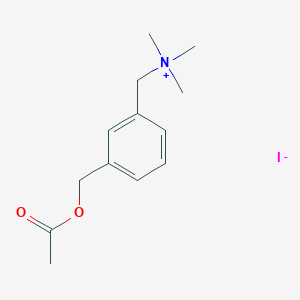

![4-amino-1-[(2R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B115914.png)